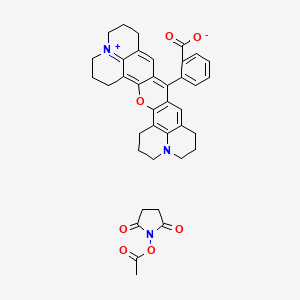

5(6)-ROX N-succinimidyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-succinimidyl esters involves the reaction of carboxylic acids with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexyl carbodiimide (DCC). This process forms succinimidyl esters that can be further functionalized or used directly for biochemical conjugation. For instance, the synthesis of succinimidyl-(S)-naproxen ester demonstrates the use of succinimidyl esters in creating chiral derivatizing agents for analytical purposes (Bhushan & Tanwar, 2008).

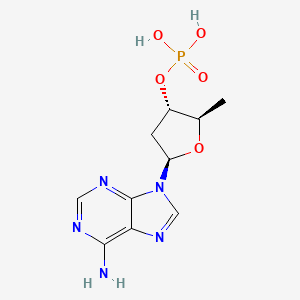

Molecular Structure Analysis

The molecular structure of 5(6)-ROX N-succinimidyl ester is characterized by the presence of a succinimidyl group attached to the ROX (rhodamine) moiety, which is a fluorophore. This structure plays a crucial role in its reactivity and its ability to serve as a fluorescent label for biomolecules. The precise molecular arrangement allows for specific interactions with target molecules, facilitating the labeling process for visualization and analysis purposes.

Chemical Reactions and Properties

5(6)-ROX N-succinimidyl ester reacts with primary amines under mild conditions to form stable amide bonds, a reaction widely used in bioconjugation techniques. This property is exploited in labeling proteins, peptides, and nucleic acids with fluorescent markers for detection and quantification in various analytical methods. The ester's reactivity towards amines and its stability under physiological conditions make it an invaluable tool in molecular biology and biochemistry (Adamczyk, Fishpaugh, & Heuser, 1997).

Wissenschaftliche Forschungsanwendungen

-

Protein Labeling & Crosslinking

- 5(6)-ROX N-succinimidyl ester, also known as NHS-Rhodamine, is used for protein labeling and crosslinking . It is an amine-reactive derivative of rhodamine dye that has wide-ranging application as antibody and other probe labels for use in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA .

- The NHS-ester varieties of rhodamine efficiently label antibodies and other purified proteins at primary amines (lysine side chains) . Following the standard protocol results in antibodies with excellent dye:protein ratios for optimum activity and fluorescence .

- The outcomes of this application are antibodies with excellent dye:protein ratios for optimum activity and fluorescence .

-

Oligonucleotide Labeling

-

Cell Labeling

- 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFSE) is a fluorescent dye, which is membrane permeable. It labels cells by covalently binding to intracellular molecules .

- CFSE is an amine reactive fluorescent probe used to stain cells, especially immune cells, for analysis in applications such as flow cytometry .

-

Drug Labeling

-

Immunofluorescent Probes

-

Hybridization Probes

Safety And Hazards

Zukünftige Richtungen

While there are no specific future directions mentioned in the search results, the use of 5(6)-ROX N-succinimidyl ester in various bioconjugation techniques suggests potential for further research and development in this area.

Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O3.C6H7NO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;1-4(8)11-7-5(9)2-3-6(7)10/h1-2,9-10,17-18H,3-8,11-16H2;2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZLEAZWSMALSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(6)-ROX N-succinimidyl ester | |

CAS RN |

114616-32-9 |

Source

|

| Record name | 5(6)-Carboxy-X-rhodamine N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/no-structure.png)

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)